molecular formula C19H24N2O5 B2591117 3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2097894-07-8

3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B2591117
CAS No.: 2097894-07-8
M. Wt: 360.41
InChI Key: ZNXXXDSYNRMHNF-UHFFFAOYSA-N
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Description

3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a chemical compound with the CAS Number 2097894-07-8 and a molecular formula of C19H24N2O5 . It has a molecular weight of 360.4 g/mol . The compound features a complex structure that includes a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety linked via an ether and an acetyl group to a pyrrolidine ring, which is further connected to a 1,3-oxazolidin-2-one heterocycle . Its SMILES representation is O=C(N1CCC(C1)N1CCOC1=O)COc1cccc2c1OC(C2)(C)C . This substance is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use of any kind. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-19(2)10-13-4-3-5-15(17(13)26-19)25-12-16(22)20-7-6-14(11-20)21-8-9-24-18(21)23/h3-5,14H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXXXDSYNRMHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)N4CCOC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 287.33 g/mol
  • CAS Number : 1171482-06-6

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the benzofuran moiety and the oxazolidinone framework. These structures are known for their roles in various biological interactions.

Antimicrobial Activity

Research indicates that compounds containing benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by:

  • Disruption of Cell Membrane Integrity : The lipophilic nature of benzofuran derivatives allows them to penetrate bacterial membranes, leading to increased permeability and cell lysis.
  • Interference with Nucleic Acid Synthesis : Some alkaloids have demonstrated the ability to inhibit DNA and RNA synthesis in bacterial cells, which is critical for their replication and survival .

1. Antibacterial Studies

A study evaluating the antibacterial activity of various pyrrolidine derivatives found that compounds similar to the target compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Pyrrolidine Derivative AS. aureus75
Pyrrolidine Derivative BB. subtilis125
Target CompoundE. coli<125

2. Anticancer Activity

In vitro studies on similar oxazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation. For example, a related compound demonstrated IC50 values of 0.12 µM against lung cancer cells (A549), indicating potent anticancer activity .

CompoundCancer Cell LineIC50 (µM)
Oxazolidinone AA549 (Lung)0.12
Oxazolidinone BSGC7901 (Gastric)2.75

Comparison with Similar Compounds

4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one

  • Structure: Features a fluorinated alkyl chain and a benzyl group attached to the oxazolidinone core .
  • Key Differences: The fluorinated chain enhances lipophilicity and metabolic resistance compared to the benzofuran-pyrrolidine system in the target compound.
  • Applications : Used as a chiral auxiliary in asymmetric synthesis due to its stereochemical stability .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure : Combines a tetrahydroimidazopyridine core with ester and nitrophenyl groups .
  • The nitro and cyano groups enhance electrophilicity, contrasting with the acetyl-pyrrolidine linker in the target compound.
  • Physical Properties : Melting point 215–217°C, compared to the target compound’s likely lower melting point due to its flexible pyrrolidine linker .

Functional Group Analogs

4-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one

  • Structure : Contains a benzoxazolone ring with an acetyl substituent .
  • Key Differences :
    • The benzoxazolone ring lacks the fused furan oxygen present in the target compound’s benzofuran system.
    • The acetyl group is directly attached to the benzoxazolone, whereas the target compound’s acetyl group bridges the pyrrolidine and benzofuran.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
Target Compound ~418.45* Benzofuran, oxazolidinone, pyrrolidine Not reported High rigidity, moderate lipophilicity
4-Benzyl-5-(tridecafluorooctyl)-oxazolidinone 523.29 Fluorinated alkyl, benzyl, oxazolidinone Not reported Extreme lipophilicity, chiral utility
Diethyl tetrahydroimidazopyridine derivative ~481.44 Nitrophenyl, cyano, ester, imidazopyridine 215–217 High electrophilicity, crystalline stability
4-Acetylbenzoxazolone 191.17 Benzoxazolone, acetyl Not reported Antimicrobial potential

*Estimated based on molecular formula.

Q & A

Q. How can researchers optimize the synthesis of the pyrrolidine-acetyl linkage in this compound?

Methodological Answer: The pyrrolidine-acetyl moiety is critical for structural stability and bioactivity. Key steps include:

  • Coupling Conditions: Use ethanol with catalytic piperidine at 0–5°C for 2 hours to minimize side reactions (e.g., racemization or over-acylation) .
  • Purification: Extract with ethyl acetate (3 × 60 mL) and wash with ammonium chloride to remove unreacted reagents .
  • Yield Optimization: Monitor reaction completion via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of acyl donor to pyrrolidine derivative) to achieve >90% yield .

Table 1: Synthesis Parameters from Comparable Reactions

StepReagents/ConditionsYieldReference
AcylationEthanol, piperidine, 0–5°C, 2 h~90%
PurificationEthyl acetate, NH₄Cl washing93%

Q. What analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use DMSO-d₆ for solubility and assign peaks based on coupling constants (e.g., δ 10.01 ppm for C=O in pyrrolidine derivatives) .
  • X-Ray Crystallography: Employ single-crystal X-ray diffraction (e.g., Bruker APEX2 systems) for absolute stereochemistry determination, particularly for oxazolidinone rings .
  • Elemental Analysis: Validate purity via %N content (e.g., 7.5% observed vs. 7.99% calculated for C₁₁H₁₃NO) .

Q. How can researchers ensure purity and quantify this compound in mixtures?

Methodological Answer:

  • HPLC Method: Use a C18 column with a buffer of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) and a gradient of acetonitrile for baseline separation .
  • TLC Monitoring: Employ silica gel plates with ethyl acetate/hexane (3:7) and UV visualization at 254 nm .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the oxazolidinone ring during asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Incorporate fluorinated oxazolidinone auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl-oxazolidinone) to enforce stereoselectivity via steric and electronic effects .
  • Crystallographic Control: Use X-ray data (e.g., Flack parameter analysis) to confirm absolute configuration and refine synthetic routes .

Q. How does microwave-assisted synthesis improve efficiency for related heterocycles?

Methodological Answer:

  • Reaction Time Reduction: Microwave irradiation at 150°C in n-butanol reduces reaction time from 20 hours (conventional heating) to <2 hours for similar pyrrolidine derivatives .
  • Yield Enhancement: Achieve >95% conversion by optimizing microwave power (300–500 W) and solvent polarity .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

  • pH Stability Assay: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS, focusing on oxazolidinone ring hydrolysis or acetyl-pyrrolidine cleavage .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar oxazolidinones) .

Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., IC₅₀ in HEK293 cells) to rule out assay-specific artifacts.
  • Metabolite Screening: Identify active metabolites via hepatic microsome incubation and LC-HRMS to clarify discrepancies .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains) to map binding poses of the benzofuran-oxyacetyl moiety .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the pyrrolidinyl-oxazolidinone conformation in aqueous environments .

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